![molecular formula C4H4N4O4S B14310461 2-[(E)-(Sulfooxy)diazenyl]pyrazine CAS No. 116388-27-3](/img/structure/B14310461.png)
2-[(E)-(Sulfooxy)diazenyl]pyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(E)-(Sulfooxy)diazenyl]pyrazine is a nitrogen-containing heterocyclic compound with a unique structure that includes both sulfooxy and diazenyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-(Sulfooxy)diazenyl]pyrazine typically involves the reaction of pyrazine derivatives with sulfonating agents under controlled conditions. One common method is the sulfonation of diazenyl-substituted pyrazine using sulfur trioxide or chlorosulfonic acid. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-[(E)-(Sulfooxy)diazenyl]pyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the diazenyl group to an amine group.
Substitution: The sulfooxy group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or copper and are carried out under mild conditions to prevent decomposition.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amino-substituted pyrazine derivatives.
Substitution: Various substituted pyrazine derivatives, depending on the substituent introduced.
Applications De Recherche Scientifique
2-[(E)-(Sulfooxy)diazenyl]pyrazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential as a drug candidate due to its unique structure and reactivity.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2-[(E)-(Sulfooxy)diazenyl]pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfooxy group can participate in hydrogen bonding and electrostatic interactions, while the diazenyl group can undergo redox reactions, affecting the activity of the target molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazine: A simpler nitrogen-containing heterocycle without the sulfooxy and diazenyl groups.
Pyridine: Another nitrogen-containing heterocycle with different chemical properties.
Pyrimidine: A six-membered ring with two nitrogen atoms, commonly found in nucleic acids.
Uniqueness
2-[(E)-(Sulfooxy)diazenyl]pyrazine is unique due to the presence of both sulfooxy and diazenyl groups, which impart distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other heterocyclic compounds, making it a valuable target for research and development.
Propriétés
Numéro CAS |
116388-27-3 |
|---|---|
Formule moléculaire |
C4H4N4O4S |
Poids moléculaire |
204.17 g/mol |
Nom IUPAC |
(pyrazin-2-yldiazenyl) hydrogen sulfate |
InChI |
InChI=1S/C4H4N4O4S/c9-13(10,11)12-8-7-4-3-5-1-2-6-4/h1-3H,(H,9,10,11) |
Clé InChI |
QXOURECXYSYKGS-UHFFFAOYSA-N |
SMILES canonique |
C1=CN=C(C=N1)N=NOS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




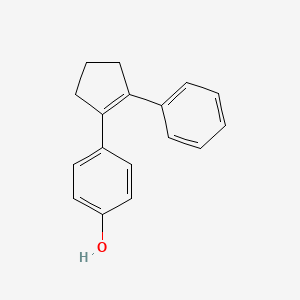
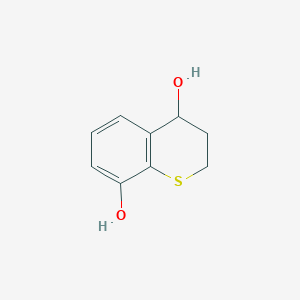
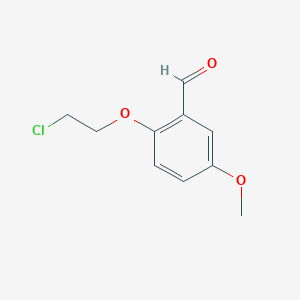
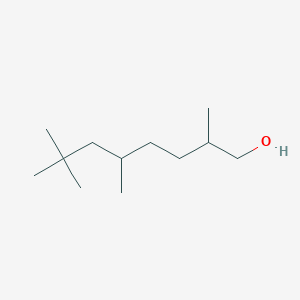
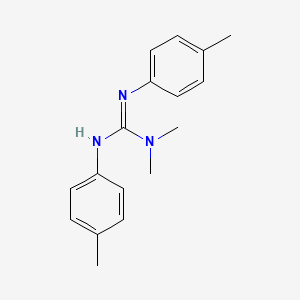

![N'-[2-(trichloromethyl)-1,3-dioxolan-2-yl]benzenecarboximidamide](/img/structure/B14310437.png)
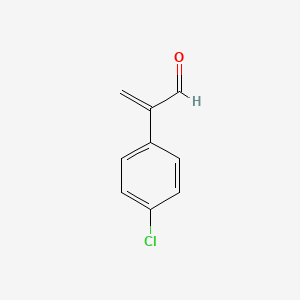
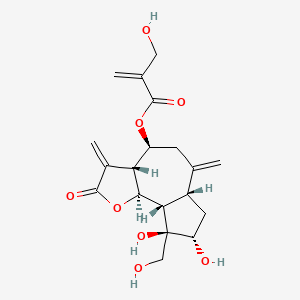
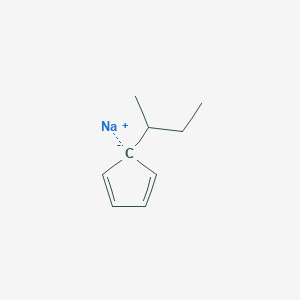
![4,4',4'',4'''-[Ethyne-1,2-diylbis(phosphanetriyl)]tetrakis(morpholine)](/img/structure/B14310466.png)

